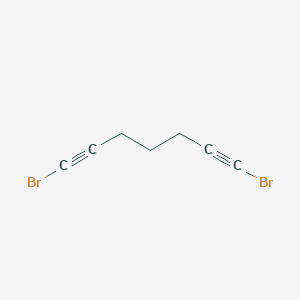

1,7-Dibromohepta-1,6-diyne

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6Br2 |

|---|---|

Molecular Weight |

249.93 g/mol |

IUPAC Name |

1,7-dibromohepta-1,6-diyne |

InChI |

InChI=1S/C7H6Br2/c8-6-4-2-1-3-5-7-9/h1-3H2 |

InChI Key |

NWMOYSDJFFUCLO-UHFFFAOYSA-N |

Canonical SMILES |

C(CC#CBr)CC#CBr |

Origin of Product |

United States |

Synthetic Methodologies for 1,7 Dibromohepta 1,6 Diyne

Established Synthetic Pathways to 1,7-Dibromohepta-1,6-diyne

The most logical and established synthetic route to this compound commences with the readily available 1,6-heptadiyne (B51785). The key transformation is the selective bromination of the terminal alkyne functionalities.

1,6-Heptadiyne serves as the foundational precursor for the synthesis of this compound. This starting material possesses two terminal alkyne groups, which are the reaction sites for the subsequent halogenation. The synthetic strategy, therefore, focuses on the simultaneous and efficient bromination of both of these terminal positions.

The selective bromination of terminal alkynes to yield 1-bromoalkynes is a well-documented transformation in organic synthesis. A prevalent and highly effective method involves the use of N-bromosuccinimide (NBS) as the bromine source, often in the presence of a silver(I) salt catalyst, such as silver nitrate (B79036) (AgNO₃). reddit.com This reaction is typically carried out in a polar aprotic solvent like acetone. reddit.com

The proposed reaction for the synthesis of this compound from 1,6-heptadiyne would proceed as follows:

Figure 1. Proposed synthesis of this compound from 1,6-Heptadiyne using NBS and AgNO₃.

The role of the silver nitrate catalyst is to activate the terminal alkyne, facilitating the electrophilic attack by the bromine from NBS. This method is known for its high yields and selectivity for the terminal position.

Below is a table of representative examples of the terminal bromination of various alkynes using the NBS/AgNO₃ system, illustrating the general applicability and efficiency of this method.

| Alkyne Substrate | Brominating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylacetylene | NBS | AgNO₃ | Acetone | Room Temp | 2 | 95 |

| 1-Octyne | NBS | AgNO₃ | Acetone | Room Temp | 3 | 92 |

| Propargyl alcohol | NBS | AgNO₃ | Acetone | Room Temp | 1 | 88 |

| 3,3-Dimethyl-1-butyne | NBS | AgNO₃ | Acetone | Room Temp | 2.5 | 90 |

| 4-Pentyn-1-ol | NBS | AgNO₃ | Acetone | Room Temp | 2 | 85 |

This table is a compilation of typical results for the terminal bromination of various alkynes and serves as a reference for the proposed synthesis of this compound.

Novel Synthetic Route Development and Optimization

While the NBS/AgNO₃ method is robust, research into novel synthetic routes and the optimization of existing ones is ongoing, aiming for improved efficiency, selectivity, and sustainability.

For a substrate like 1,6-heptadiyne, achieving high chemo- and regioselectivity is crucial. The desired reaction is the double terminal bromination, without any competing side reactions such as the addition of bromine across the triple bonds. The NBS/AgNO₃ system is highly regioselective for the terminal C-H bond of the alkyne, minimizing the formation of other isomers. reddit.com

Chemoselectivity in this context refers to the specific reaction at the alkyne termini in the presence of the triple bonds themselves, which could potentially undergo other reactions. The mild conditions of the NBS/AgNO₃ method generally ensure that the triple bonds remain intact.

Alternative approaches to enhance selectivity include the use of other silver salts or different catalytic systems. For instance, the use of silver fluoride (B91410) (AgF) has been reported to be effective in some cases, particularly in one-pot desilylative bromination sequences.

Alternative brominating agents to NBS have also been investigated. These include other N-haloimides and hypervalent iodine reagents. frontiersin.org For instance, a system of sodium bromide (NaBr) and phenyliodine(III) diacetate (PIDA) has been shown to be effective for the chemoselective bromination of terminal alkynes. frontiersin.org The choice of the brominating system can be tailored to the specific substrate and desired outcome.

The table below summarizes some alternative methods for the synthesis of 1-bromoalkynes.

| Alkyne Substrate | Brominating System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylacetylene | NaBr / PIDA | Dichloromethane | Room Temp | 1 | 99 |

| 1-Heptyne | NBS / DBU | Acetonitrile (B52724) | Room Temp | 0.1 | 95 |

| Cyclohexylacetylene | CBr₄ / K₃PO₄ | Toluene | 100 | 12 | 85 |

This table presents a selection of alternative methods for the terminal bromination of alkynes, highlighting the diversity of available synthetic strategies.

Methodological Advancements in Diyne Synthesis

The synthesis of diynes and their derivatives is a field of active research due to their utility as building blocks in the synthesis of complex molecules, polymers, and materials. Recent advancements have focused on developing more efficient and selective methods for the construction and functionalization of the diyne motif.

Transition-metal-catalyzed cross-coupling reactions, such as the Cadiot-Chodkiewicz coupling, remain a cornerstone for the synthesis of unsymmetrical diynes. nih.gov Methodological improvements in this area include the development of more active and robust catalyst systems and the use of in situ generated reactive intermediates to handle volatile or unstable coupling partners. nih.gov

Furthermore, the direct functionalization of diynes is a rapidly evolving area. This includes the development of chemo- and regioselective methods for the addition of various functionalities across one or both of the triple bonds. Cobalt- and rhodium-catalyzed reactions have shown particular promise in the regioselective annulation and cross-dimerization of diynes. nih.govorganic-chemistry.org These advanced methodologies open up new avenues for the synthesis of complex diyne-containing structures that would be challenging to access through traditional methods. The development of sustainable and environmentally friendly synthetic methods, such as those utilizing photoredox or electrochemical catalysis, is also a significant trend in modern organic synthesis and is being applied to the chemistry of diynes.

Yield Optimization and Scalability Considerations

Optimizing the yield and ensuring the scalability of the proposed synthesis of this compound requires careful consideration of the reaction parameters for both the formation of hepta-1,6-diyne and its subsequent dibromination.

For the initial alkylation of acetylene (B1199291) with 1,3-dibromopropane, the choice of base, solvent, and temperature are critical. The use of a strong base like sodium amide in liquid ammonia (B1221849) is effective for generating the acetylide anion. However, on a larger scale, the handling of liquid ammonia can pose logistical challenges. An alternative is the use of n-butyllithium in an ethereal solvent such as tetrahydrofuran (B95107) (THF) at low temperatures. Precise control of stoichiometry is crucial to minimize the formation of byproducts from over-alkylation or elimination reactions. The slow addition of the dihaloalkane to the acetylide solution at a controlled temperature can significantly improve the yield of the desired hepta-1,6-diyne.

In the subsequent dibromination step, the choice of brominating agent and catalyst is paramount for high yields. While elemental bromine can be used, it is less selective and can lead to the formation of tetrabromo adducts. The use of N-bromosuccinimide (NBS) with a catalytic amount of silver nitrate is a well-established method for the selective bromination of terminal alkynes. To optimize the yield, the reaction should be carried out in the dark to prevent radical side reactions, and the temperature should be carefully controlled. The molar ratio of NBS to the diyne should be slightly in excess to ensure complete dibromination.

Table 1: Parameters for Yield Optimization in the Synthesis of this compound

| Step | Parameter | Condition for Optimization | Rationale |

| Hepta-1,6-diyne Synthesis | Base | n-Butyllithium | Offers better solubility and handling on a larger scale compared to NaNH₃ in liquid ammonia. |

| Solvent | Tetrahydrofuran (THF) | Anhydrous THF provides a suitable reaction medium and is easier to handle than liquid ammonia. | |

| Temperature | -78 °C to room temperature | Low initial temperature for deprotonation, followed by gradual warming for the alkylation reaction to proceed to completion. | |

| Addition Rate | Slow, dropwise addition of 1,3-dibromopropane | Minimizes side reactions and controls the exothermicity of the reaction. | |

| Dibromination | Brominating Agent | N-Bromosuccinimide (NBS) | Provides high selectivity for terminal alkyne bromination, reducing byproduct formation. |

| Catalyst | Silver Nitrate (AgNO₃) | Catalyzes the electrophilic bromination, increasing the reaction rate and efficiency. | |

| Solvent | Acetone or Acetonitrile | Provides good solubility for the reactants and is relatively inert under the reaction conditions. | |

| Reaction Conditions | Exclusion of light, controlled temperature | Prevents radical-mediated side reactions and ensures selective bromination. |

For scalability, the primary concerns are heat management, reagent handling, and product purification. The alkylation of acetylene is an exothermic reaction, and efficient heat dissipation is crucial to prevent runaway reactions, especially on a larger scale. The use of jacketed reactors with precise temperature control is recommended. The handling of pyrophoric reagents like n-butyllithium requires specialized equipment and procedures. Purification of the final product, this compound, will likely involve column chromatography. On a large scale, alternative purification methods such as distillation under reduced pressure or crystallization should be explored to improve efficiency and reduce solvent waste.

Green Chemistry Principles in this compound Synthesis

Incorporating green chemistry principles into the synthesis of this compound is essential for developing a more sustainable and environmentally responsible process. Key areas of focus include the choice of reagents, solvents, and reaction conditions to improve atom economy, reduce waste, and minimize the use of hazardous substances.

In the synthesis of hepta-1,6-diyne, while the use of strong bases is necessary, exploring catalytic methods for C-H activation and alkylation could be a greener long-term goal. However, within the established methodology, the choice of solvent is a significant factor. Replacing traditional volatile organic solvents (VOCs) like THF with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and has a better environmental profile, should be considered.

For the bromination step, moving away from stoichiometric brominating agents like NBS towards catalytic systems that utilize a bromide source and an oxidant is a key green chemistry objective. For instance, the use of a catalytic amount of a transition metal complex with a bromide salt (e.g., NaBr) and a green oxidant like hydrogen peroxide (H₂O₂) could be a more atom-economical and environmentally benign approach. The only byproduct in such a system would be water.

The principles of catalysis are central to greening this synthesis. The use of a recyclable catalyst for the bromination step would significantly reduce waste. For example, a heterogeneous catalyst, which can be easily separated from the reaction mixture and reused, would be highly desirable.

Energy efficiency is another important aspect. Utilizing microwave-assisted synthesis for both steps could significantly reduce reaction times and energy consumption compared to conventional heating methods.

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis | Potential Improvement |

| Prevention | Careful planning of the synthetic route to minimize byproduct formation. | Optimize stoichiometry and reaction conditions to maximize yield and reduce waste. |

| Atom Economy | The current proposed synthesis has a moderate atom economy. | Develop catalytic bromination methods using a bromide source and an oxidant to improve atom economy. |

| Less Hazardous Chemical Syntheses | Avoiding the use of highly toxic reagents like elemental bromine. | Replacing n-butyllithium with a less pyrophoric strong base if a suitable alternative can be found. |

| Designing Safer Chemicals | The target molecule itself may have inherent hazards. | This principle is more related to the final product's application rather than its synthesis. |

| Safer Solvents and Auxiliaries | Replacing THF with a greener solvent like 2-MeTHF. | Explore solvent-free reaction conditions, potentially using ball-milling technology. |

| Design for Energy Efficiency | Employing conventional heating methods. | Investigate the use of microwave irradiation to reduce reaction times and energy consumption. |

| Use of Renewable Feedstocks | Solvents like 2-MeTHF can be derived from biomass. | Explore bio-based routes to the starting materials, although this is a long-term research goal. |

| Reduce Derivatives | The proposed synthesis is a two-step process. | A one-pot synthesis from readily available precursors would be a significant improvement. |

| Catalysis | Use of a stoichiometric silver catalyst in the bromination step. | Develop a more sustainable and recyclable catalytic system for the bromination. |

| Design for Degradation | The biodegradability of the final product is not the primary focus of the synthesis. | Not directly applicable to the synthesis itself. |

| Real-time analysis for Pollution Prevention | Monitoring the reaction progress using techniques like TLC or GC. | Implement in-situ reaction monitoring to optimize reaction times and prevent over-reaction. |

| Inherently Safer Chemistry for Accident Prevention | Handling of pyrophoric and corrosive reagents. | Use of less hazardous reagents and careful process design to minimize the risk of accidents. |

By systematically applying these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more environmentally sustainable.

Reactivity Profiles and Mechanistic Investigations of 1,7 Dibromohepta 1,6 Diyne

Cyclization Reactions and Annulation Strategies

The arrangement of two reactive alkyne units within a flexible heptane (B126788) chain makes 1,7-dibromohepta-1,6-diyne a suitable substrate for constructing cyclic and polycyclic molecular architectures. Both intramolecular and intermolecular pathways are key to its synthetic utility.

While specific studies detailing the intramolecular cyclization of this compound are not extensively documented in the reviewed literature, the general reactivity of 1,6-diynes provides a framework for potential transformations. Such substrates are excellent precursors for building various carbocyclic and heterocyclic compounds. researchgate.netnih.gov The pathways often involve activation of the alkyne moieties by transition metals or Lewis acids, leading to subsequent ring closure. researchgate.net Radical-mediated cyclizations also represent a powerful strategy, where a radical addition to one alkyne is followed by an intramolecular attack on the second alkyne, forming complex ring systems. rsc.org Given its structure, this compound could plausibly undergo such cyclizations to form seven-membered rings or bicyclic systems, although the specific conditions required to favor these pathways over intermolecular reactions would need to be empirically determined.

Intermolecular reactions of diynes like this compound with external partners are a powerful tool for creating complex molecular frameworks. One notable example is the visible-light-mediated multicomponent annulation of 1,7-diynes. nih.gov In these processes, a C1 synthon can be generated from the cleavage of carbon-halogen bonds in a reagent like bromotrichloromethane (B165885) (BrCCl3), which then engages in a radical-triggered cascade with the diyne to build skeletally diverse heterocyclic products such as quinolin-2(1H)-ones. nih.govnih.gov

Another significant intermolecular process involves the cobalt-catalyzed annulation of this compound with substrates containing C-H or N-H bonds. chemrxiv.orgresearchgate.net In a key study, selective annulation was achieved with this compound and a phosphanamide, yielding the desired annulated product with excellent enantioselectivity (97% ee). chemrxiv.orgresearchgate.net This demonstrates the compound's ability to act as a coupling partner in constructing complex P-stereogenic scaffolds through intermolecular C-H bond functionalization. chemrxiv.orgresearchgate.netnih.gov

Diyne chemistry is renowned for tandem and cascade reactions, which allow for the formation of multiple chemical bonds and complex structures in a single, efficient operation. rsc.orgnih.gov These reactions are highly atom-economical and can rapidly build molecular complexity from simple precursors. nih.gov

The photocatalytic annulation of 1,7-diynes serves as a prime example of a tandem process. The mechanism involves a sequence of a Kharasch-type addition, a 6-exo-dig cyclization, a 1,5-(SN”)-substitution, elimination, and further transformations to generate the final product. nih.gov This radical-triggered cascade highlights how multiple reaction steps can be orchestrated under photocatalytic conditions. nih.govnih.gov

Similarly, transition metal-catalyzed reactions of this compound can proceed in a cascade fashion. The cobalt-catalyzed C-H bond annulation, for instance, involves a sequence of C-H bond activation (cyclometalation), regioselective migratory insertion of the bromoalkyne into the metal-carbon bond, and subsequent reductive elimination to forge the final product and regenerate the catalyst. researchgate.netnih.govchemrxiv.org This sequence efficiently creates complex molecules through a step-economical pathway. chemrxiv.orgchemrxiv.org

Transition Metal-Catalyzed Transformations

Transition metals, particularly cobalt, have emerged as effective catalysts for activating the alkyne moieties of this compound and directing its reactivity in novel annulation and functionalization reactions.

Cobalt catalysis offers a cost-effective and powerful platform for C-H bond functionalization reactions. researchgate.netscispace.comrsc.org Research has demonstrated that commercially available Co(II) salts, in conjunction with chiral ligands, can catalyze the asymmetric C-H bond annulation of phosphanamides with bromoalkynes, including this compound. chemrxiv.orgresearchgate.net This methodology provides access to novel P-stereogenic compounds with high yields and excellent enantioselectivity. chemrxiv.org

The reaction tolerates a wide variety of substituted bromoalkynes, affording desired products in good-to-excellent yields (78-96%) and with high levels of enantioinduction (up to >99.0% ee). chemrxiv.orgresearchgate.net The successful application of this compound in this system underscores the versatility of cobalt catalysis in activating and functionalizing bromoalkynes. chemrxiv.org

Table 1: Selected Cobalt-Catalyzed Annulation Reactions with Bromoalkynes

| Substrate | Bromoalkyne Partner | Yield | Enantiomeric Excess (ee) | Reference |

| Phosphanamide | Substituted Bromoalkynes | 78-96% | up to >99% | chemrxiv.org, researchgate.net |

| Phosphanamide | This compound | High | 97% | chemrxiv.org, researchgate.net |

| Phosphanamide | Bromoalkyne tethered terminal alkyne | 98% | 90% | chemrxiv.org, researchgate.net |

A pivotal discovery in the cobalt-catalyzed annulation of alkynes is the reversal of regioselectivity achieved by using bromoalkynes like this compound. chemrxiv.orgresearchgate.net In typical metal-catalyzed C-H annulations with unsymmetrical alkynes, the regioselectivity of the migratory insertion step is a critical challenge. researchgate.netnih.gov However, researchers hypothesized and confirmed that by introducing a polar bromine group onto the alkyne, the regioselective migratory insertion could be reversed, leading to an "inverse-regioselective" annulation product. chemrxiv.orgresearchgate.net

This unorthodox protocol, utilizing a Co(II) salt and chiral salox ligands, facilitates a regio-reversal in the enantioselective C-H bond annulation of phosphinamides with bromoalkynes. nih.gov The catalytic cycle is proposed to involve a ligand-assisted cyclocobaltation, followed by the regioselective insertion of the bromoalkyne between the cobalt-carbon bond. researchgate.netnih.gov The presence of the bromine atom directs the insertion in a manner opposite to that observed with standard alkyl- or aryl-substituted alkynes. Subsequent reductive elimination furnishes the final P-stereogenic product. researchgate.netchemrxiv.org This finding represents a significant advance in controlling selectivity in C-H functionalization reactions. chemrxiv.orgnih.gov

Table 2: Outcome of Cobalt-Catalyzed Annulation with this compound

| Reactants | Catalyst System | Product Type | Yield | Enantiomeric Excess (ee) | Key Feature | Reference |

| Phosphanamide + this compound | Co(II) salt / chiral-salox ligand | P-stereogenic compound | High | 97% | Inverse-regioselective annulation | chemrxiv.org, researchgate.net |

Rhodium-Catalyzed Cycloadditions and Hydroarylations

Asymmetric Hydroarylative Cyclization for Chiral Diene Synthesis

The synthesis of axially chiral molecules is a significant challenge in organic chemistry due to their relatively low racemization barriers. nih.gov A notable advancement in this area is the rhodium(I)-catalyzed hydroarylative cyclization of 1,6-diynes, which provides a highly enantioselective route to a variety of axially chiral 1,3-dienes. nih.govresearchgate.net This methodology is applicable to diyne systems such as this compound, reacting with different classes of arenes to produce conformationally labile chiral dienes. nih.gov

The reactions typically proceed with exceptional enantioselectivity, regioselectivity, and Z/E selectivity under mild conditions. nih.gov Computational studies on related systems suggest a plausible mechanism. nih.govresearchgate.net The process is believed to initiate with an oxidative cyclization of the diyne onto the rhodium(I) center, forming a rhodacyclic intermediate. This is followed by a σ-bond metathesis between the C-H bond of the arene and the Rh-C(vinyl) bond. The final, enantio-determining step is a C-C reductive elimination that releases the chiral diene product and regenerates the catalyst. nih.govresearchgate.net This catalytic cycle allows for the efficient construction of complex chiral structures from relatively simple starting materials.

Table 1: Key Features of Rh(I)-Catalyzed Asymmetric Hydroarylative Cyclization of Diynes

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Cationic Rhodium(I) complexes with chiral ligands (e.g., H8-BINAP). | researchgate.net |

| Reactants | 1,6- or 1,7-Diynes, various arenes (e.g., quinoline (B57606) N-oxides). | nih.gov |

| Product | Axially chiral 1,3-dienes. | nih.gov |

| Selectivity | High enantioselectivity, regioselectivity, and Z/E selectivity. | nih.govresearchgate.net |

| Mechanism | Involves oxidative cyclization, σ-bond metathesis, and C-C reductive elimination. | nih.gov |

Other Transition Metal Systems (e.g., Palladium, Nickel) in Diyne Reactivity

Beyond rhodium, other transition metals, particularly palladium and nickel, are instrumental in catalyzing diverse transformations of diynes. These metals facilitate a range of cyclization and coupling reactions, expanding the synthetic utility of substrates like this compound.

Palladium: Palladium-catalyzed reactions are well-established for their ability to form carbon-carbon and carbon-heteroatom bonds. In the context of diynes and related enyne systems, palladium catalysis enables powerful borylative cyclization cascades. rsc.orgresearchgate.net These reactions can be used to construct functionalized cyclohexanes from 1,7-enynes, demonstrating good tolerance for various substituents. rsc.org Palladium catalysts are also employed in cross-dehydrogenative coupling reactions and C-H alkynylation, which can be applied to diyne systems to build complex conjugated molecules. rsc.org Furthermore, palladium catalysis is crucial in the 1,4-difunctionalization of 1,3-dienes, proceeding through a hybrid radical-polar crossover mechanism to achieve high diastereoselectivity. nih.gov

Nickel: Nickel catalysts offer a distinct and often complementary reactivity profile to palladium. Nickel(I) systems have been developed for the reductive cyclization of 1,6-dienes. dntb.gov.ua An important application is the nickel-catalyzed Mizoroki–Heck reaction of 1,3-dienes, where the reaction pathway can be directed to yield either linear or branched products by carefully selecting ligands and additives. nih.gov For instance, using a dppe ligand can favor the linear product, while a bulky IPr ligand can divert the selectivity towards the branched isomer. nih.gov Nickel catalysis is also effective in the hydroarylative and hydroalkenylative cyclization of 1,6-dienes with organoboronic acids, providing access to biologically relevant cyclic compounds with high regio- and diastereoselectivity. rsc.org

Radical Chemistry Involving this compound

Radical chemistry has emerged as a powerful tool for the synthesis of complex carbo- and heterocyclic structures from simple precursors like 1,n-diynes. rsc.orgresearchgate.net These radical cascade reactions allow for the formation of multiple bonds in a single, atom-economical step under mild conditions. researchgate.netsci-hub.se

Photoinduced Radical Tandem Annulation of Diynes

Photoinduced radical reactions provide a mild and efficient method for the cyclization of diynes. A notable example is the photocatalytic trichloromethyl radical-triggered annulation of amide-linked 1,7-diynes using polyhalomethanes like BrCCl₃. frontiersin.orgnih.govnih.gov This process enables the flexible synthesis of functionalized quinolin-2(1H)-ones in moderate to excellent yields. frontiersin.orgnih.gov

The reaction pathway is substrate-dependent. When an aryl group is present on an alkynyl unit, the photoinduced radical cyclization cascade leads to quinolin-2(1H)-ones that incorporate a gem-dihaloalkene moiety. nih.govnih.gov If the 1,7-diyne possesses two terminal alkyne units, the reaction with a polyhalogenated methane (B114726) (BrCX₃) in dry acetonitrile (B52724) can yield polyhalogenated quinolin-2(1H)-ones. frontiersin.orgnih.gov This method is valued for its operational simplicity, broad functional group compatibility, and efficient bond formation under gentle visible-light irradiation. frontiersin.orgnih.gov

Table 2: Substrate-Controlled Divergent Synthesis via Photoinduced Annulation of 1,7-Diynes

| Diyne Substrate Type | Reagent | Product Type | Reference |

|---|---|---|---|

| Aryl-substituted alkyne | BrCCl₃ | gem-Dihaloalkene-containing quinolin-2(1H)-ones | frontiersin.orgnih.gov |

Mechanistic Aspects of Radical Cascade Cyclizations

The mechanism of photo-catalyzed annulation of 1,7-diynes is initiated by light. frontiersin.orgnih.gov Using a photocatalyst such as fac-Ir(ppy)₃, the cycle begins when the catalyst is activated by blue light to its excited state, Ir(III)*. frontiersin.orgnih.gov This excited species reacts with a polyhalomethane like BrCCl₃ via a single electron transfer (SET) process. This transfer generates a trichloromethyl radical (•CCl₃), a bromine anion, and an Ir(IV) complex. frontiersin.orgnih.gov

The newly formed carbon-centered radical then adds to one of the alkyne moieties of the 1,7-diyne in a Kharasch-type addition. nih.gov This step is followed by a cascade of cyclizations, which can involve nucleophilic substitution and elimination steps, ultimately leading to the formation of complex heterocyclic products such as quinolin-2(1H)-ones. rsc.orgnih.gov Radical cascade cyclizations represent an efficient strategy for building complex molecular architectures, as multiple bonds are formed in a single, controlled operation. researchgate.net

Pericyclic Reactions and Rearrangements in Diyne Systems

Pericyclic reactions are concerted processes that proceed through a cyclic transition state, involving the simultaneous breaking and forming of bonds. rsc.orgalchemyst.co.uk These reactions, which include electrocyclizations and sigmatropic rearrangements, are governed by the principles of orbital symmetry, often referred to as the Woodward-Hoffmann rules. ifasonline.com

Thermal and Photochemical Pericyclic Processes

The reactivity of diyne systems like this compound in pericyclic processes is dictated by the number of π-electrons involved and the reaction conditions (thermal vs. photochemical).

Electrocyclic Reactions: These reactions involve the interconversion of a conjugated π-system and a cyclic compound. ifasonline.com A conjugated triene system, which could be formed from a diyne precursor, can undergo a 6π-electron electrocyclization. Thermally, this process is predicted to be disrotatory. msu.edu In contrast, the photochemical reaction proceeds via a conrotatory motion. ifasonline.commsu.edu For a 4π-electron system, such as the interconversion of a conjugated diene and a cyclobutene, the stereochemical outcomes are reversed: the thermal reaction is conrotatory, and the photochemical reaction is disrotatory. rsc.orgifasonline.com Ring strain can be a significant driving force for the ring-opening direction of these reactions. msu.edu

Sigmatropic Rearrangements: These are unimolecular isomerizations where a σ-bond migrates across a π-electron system. alchemyst.co.uk The classification [i,j] denotes the migration of the σ-bond across 'i' and 'j' atoms. While researchgate.netfrontiersin.org and frontiersin.orgnih.gov hydrogen shifts are common, frontiersin.orgscispace.com-hydrogen shifts are less so due to more stringent stereochemical requirements. rsc.org For a thermal frontiersin.orgscispace.com sigmatropic shift in a hepta-1,3,5-triene system, the migration must be antarafacial, meaning the hydrogen atom transfers from one face of the π-system to the opposite face. msu.edu

The specific outcomes of pericyclic reactions are highly sensitive to the molecular geometry and electronic nature of the diyne substrate and any intermediates formed during the reaction. msu.edu

Sigmatropic Rearrangements

While specific studies focusing exclusively on the sigmatropic rearrangements of this compound are not extensively documented, the structural motif of a 1,6-diyne is central to a class of reactions known as pericyclic reactions, which include sigmatropic rearrangements. The thermal or photochemical activation of 1,6-diynes can lead to concerted rearrangements, most notably the Bergman cyclization, which is technically a cycloaromatization rather than a sigmatropic rearrangement. However, the underlying principles of orbital symmetry and concerted bond reorganization are related.

In the broader context of diyne chemistry, theoretical studies have explored the potential for-sigmatropic rearrangements (Cope-type rearrangements) in related systems. For this compound, a hypothetical-rearrangement would be geometrically challenging but could potentially be facilitated by metal catalysis, which can lower the activation barrier for such concerted processes. The presence of terminal bromine atoms would likely influence the electronic properties of the alkyne systems, potentially affecting the feasibility and outcome of any such rearrangement. Research on the thermal behavior of similar long-chain diynes has shown that they can undergo complex intramolecular reactions, where sigmatropic shifts may constitute one of several competing pathways alongside cyclizations and polymerizations.

Mechanistic Elucidation Studies

The reactivity of this compound, particularly in metal-catalyzed transformations, has been a subject of interest for understanding fundamental reaction mechanisms. These studies are crucial for optimizing reaction conditions and designing new synthetic methodologies.

Identification and Characterization of Key Intermediates

The elucidation of reaction mechanisms involving this compound heavily relies on the identification of transient intermediates. In metal-catalyzed reactions, particularly those involving palladium or nickel, the initial step is often the oxidative addition of a C-Br bond to the metal center, forming an alkynyl-metal-halide species.

In the context of cyclization or polymerization reactions, organometallic intermediates are paramount. For instance, the palladium-catalyzed reaction of this compound with organostannanes has been proposed to proceed through key intermediates. These are formed after the initial oxidative addition, followed by transmetalation. Subsequent reductive elimination from these intermediates leads to the final coupled products.

Computational studies, particularly Density Functional Theory (DFT), have become a powerful tool for probing these reaction pathways. For the related compound 1,8-dibromoocta-1,7-diyne, DFT calculations have been used to model the mechanism of palladium-catalyzed reactions, providing insights into the structures and relative energies of intermediates and transition states. These theoretical models support the formation of palladacycle intermediates during cyclization processes, which are crucial for determining the regioselectivity and stereoselectivity of the reaction.

Kinetic and Stereochemical Investigations of Reaction Pathways

Kinetic and stereochemical studies provide quantitative and structural insights into the reaction mechanisms of this compound. While detailed kinetic data for this specific compound is sparse in the literature, investigations into analogous 1,6-diyne systems offer valuable parallels. The rates of metal-catalyzed cross-coupling and cyclization reactions are typically dependent on the concentrations of the substrate, catalyst, and any additives, as well as temperature.

Stereochemical investigations are particularly relevant when this compound is used to construct chiral molecules or complex three-dimensional structures. The stereochemical outcome of a reaction provides a footprint of the transition state geometry. For example, in intramolecular cyclization reactions, the stereochemistry of the newly formed ring is dictated by the conformational preferences of the heptadiyne chain and the coordination geometry of the metal catalyst during the key bond-forming step.

Role of Ligands and Additives in Catalytic Cycles

The outcome of metal-catalyzed reactions involving this compound is profoundly influenced by the choice of ligands and additives. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), coordinate to the metal center and modify its steric and electronic properties. This, in turn, affects the efficiency of key catalytic steps such as oxidative addition and reductive elimination.

For instance, in palladium-catalyzed reactions, electron-rich and bulky ligands can accelerate the rate of oxidative addition of the C-Br bond. The choice of ligand can also dictate the reaction pathway, steering the system towards either intermolecular coupling or intramolecular cyclization.

Additives also play a critical role. In many palladium-catalyzed coupling reactions, a copper(I) co-catalyst (as in the Sonogashira coupling) is used to facilitate the formation of a key copper-acetylide intermediate. Bases are also essential additives, serving to neutralize the HBr generated during the reaction and to promote the formation of the active catalytic species. The specific combination of the metal precursor, ligand, and additives creates a highly tailored catalytic system for a desired transformation.

Below is a table summarizing the typical roles of ligands and additives in the catalytic reactions of terminal dibromoalkynes.

| Component | Example(s) | Typical Role(s) in Catalytic Cycle |

| Ligand | Triphenylphosphine (PPh₃), Xantphos | Modulates steric and electronic properties of the metal center; Stabilizes the catalyst; Influences rate of oxidative addition/reductive elimination. |

| Co-catalyst | Copper(I) Iodide (CuI) | Facilitates transmetalation or formation of reactive acetylide species. |

| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) | Neutralizes acid byproducts (e.g., HBr); Can be involved in catalyst activation/regeneration. |

| Additive | N/A for this specific compound | In other systems, additives like silver salts can act as halide scavengers. |

Applications of 1,7 Dibromohepta 1,6 Diyne in Advanced Organic Synthesis

As a Versatile Building Block in Complex Molecule Construction

The diyne framework inherent in 1,7-dibromohepta-1,6-diyne serves as a foundational element for constructing intricate organic molecules. Its utility is most pronounced in reactions that leverage both alkyne functionalities to build cyclic and polycyclic systems through cascade reactions.

While specific research detailing the use of this compound for a broad range of highly substituted organic frameworks is limited, the principles of diyne chemistry allow for its application in generating complex structures. The terminal alkynes can participate in various coupling and cyclization reactions, serving as anchor points for introducing multiple substituents. Methodologies developed for other substituted diynes, such as multicomponent reactions involving borylated dendralenes to create highly substituted 1,3-dienes, highlight the potential of such scaffolds in complex constructions.

The synthesis of axially chiral compounds and atropisomers represents a significant challenge in organic chemistry. While biocatalytic methods and asymmetric synthesis strategies are commonly employed for creating these structures, specific applications utilizing this compound as a starting material are not prominently documented in current literature. The development of synthetic routes that could translate the simple C3 tether of the hepta-1,6-diyne backbone into a stereogenic element or use it to direct the formation of an atropisomeric axis remains an area for future exploration.

Recent research has demonstrated the power of 1,7-diyne scaffolds in divergent synthesis, enabling the creation of distinct product classes from a common precursor through controlled reaction pathways. A notable example involves a photoinduced radical tandem annulation of amide-linked 1,7-diynes. This strategy allows for a substrate-controlled divergent synthesis that can produce different types of functionalized quinolin-2(1H)-ones.

In this process, a radical is generated and adds to one of the terminal alkyne groups of the 1,7-diyne. This is followed by a 6-exo-dig cyclization, which forms the core heterocyclic ring. The reaction pathway can then diverge based on the substitution pattern of the diyne and the reaction conditions. For instance, when amide-linked 1,7-diynes with an aryl group on one alkyne unit are used, the cascade reaction leads to quinolin-2(1H)-ones incorporating a gem-dihaloalkene moiety. Conversely, when the 1,7-diyne possesses two terminal alkynes, the reaction with specific polyhalogenated reagents in dry acetonitrile (B52724) yields polyhalogenated quinolin-2(1H)-ones. This divergent approach highlights the versatility of the 1,7-diyne scaffold in generating molecular complexity and diversity from a single starting architecture.

Role in Heterocycle Synthesis

The primary and most well-documented application of the 1,7-diyne framework lies in the synthesis of nitrogen-containing heterocycles. The spatial arrangement of the two alkyne groups is particularly suited for cyclization reactions that form fused ring systems.

The quinoline (B57606) skeleton is a core component in numerous pharmacologically active compounds. The 1,7-diyne scaffold has been effectively utilized in the synthesis of quinolin-2(1H)-one derivatives, a key class of nitrogen-containing heterocycles.

A photocatalytic approach using amide-linked 1,7-diynes and polyhalomethanes has been established for the flexible assembly of these functionalized quinolin-2(1H)-ones. The reaction proceeds under mild conditions and demonstrates broad functional group compatibility. The process is initiated by a trichloromethyl radical which triggers an annulation cascade, efficiently constructing the quinolin-2(1H)-one core. The specific outcomes of this synthesis are summarized in the table below.

| Starting 1,7-Diyne Substrate | Reagent | Key Reaction Feature | Product Type |

| Amide-linked 1,7-diyne (with terminal aryl group) | Polyhalomethane | Kharasch-type addition/nucleophilic substitution/elimination cascade | Quinolin-2(1H)-one with gem-dihaloalkene |

| Amide-linked 1,7-diyne (with two terminal alkynes) | BrCX₃ in dry MeCN | Radical cascade cyclization | Polyhalogenated quinolin-2(1H)-one |

This table summarizes the divergent outcomes from the photocatalytic reaction of amide-linked 1,7-diynes as reported in recent literature.

While this methodology has been successfully applied to quinoline derivatives, specific examples of its extension to the synthesis of carbazoles from this compound are not yet widely reported.

The synthesis of polycyclic pyrrole-containing structures is another area where diyne precursors could theoretically be applied, likely through cascade reactions involving nitrogen-based nucleophiles. However, a review of the current scientific literature does not show specific or established methods that utilize this compound for the direct construction of polycyclic pyrrole (B145914) frameworks.

Natural Product Synthesis and Analogues

The 1,6-diyne framework is a key structural motif for assembling polycyclic systems inherent to numerous natural products. While direct total synthesis applications of this compound are not extensively documented, its structure is primed for creating complex molecular scaffolds. The terminal bromoalkynes are particularly valuable as they provide synthetic handles for diversification, allowing for the generation of natural product analogues for structure-activity relationship (SAR) studies.

The strategic importance of the 1,6-diyne subunit is evident in its use for constructing fused carbocyclic and heterocyclic ring systems through intramolecular cyclization cascades. frontiersin.org For instance, gold-catalyzed cascade reactions of related 1,6-diynes have been employed to form intricate polycyclic frameworks efficiently. frontiersin.org The bromine atoms in this compound can be substituted via coupling reactions (e.g., Sonogashira, Cadiot-Chodkiewicz) to append various side chains prior to a key cyclization step. This strategy allows for late-stage diversification, enabling the rapid synthesis of a library of analogues from a common intermediate.

Furthermore, the 1,3-diyne motif, which can be formed using bromoalkynes as precursors, is present in a range of bioactive natural products, including ivorenolide A and polyyne derivatives. nih.gov The Cadiot-Chodkiewicz coupling, which pairs a terminal alkyne with a 1-bromoalkyne, is a classic method for generating such unsymmetrical diynes and highlights a primary application for one of the reactive ends of this compound. nih.gov

Table 1: Potential Applications of this compound in Natural Product Scaffolding

| Synthetic Strategy | Intermediate Scaffold | Potential Natural Product Class |

|---|---|---|

| Intramolecular [4+2] Cycloaddition (Diels-Alder) | Fused Bicyclic Systems | Terpenoids, Alkaloids |

| Gold- or Platinum-Catalyzed Enyne Cyclization | Polycyclic Carbocycles | Steroids, Diterpenes |

| Cadiot-Chodkiewicz Coupling & Further Elaboration | Extended Polyynes | Antifungal/Antitumor Macrolides |

Development of Novel Synthetic Strategies and Methodologies

The unique arrangement of functional groups in this compound makes it an ideal substrate for developing and exploring new synthetic methods, particularly in the realms of tandem reactions and functional group interconversions.

Tandem reactions, or cascade reactions, are highly efficient processes where multiple bond-forming events occur in a single operation without isolating intermediates. The 1,6-diyne motif is exceptionally well-suited for such transformations. Various transition metals, including gold, nickel, cobalt, and platinum, have been shown to catalyze tandem cyclizations of 1,6-diynes to produce diverse carbo- and heterocyclic products. acs.orgacs.orgskku.edunih.gov For example, gold-catalyzed tandem cyclizations can be triggered by internal nucleophiles, while nickel catalysis can achieve cyclization through dual C-H bond activation. acs.orgacs.org

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot procedure to form a single product, are pillars of modern synthetic efficiency and diversity-oriented synthesis. frontiersin.orgwikipedia.org The alkyne functionalities in this compound (or its derivatives) can serve as key components in MCRs. After conversion of the bromoalkyne to a terminal alkyne, it can participate in well-known MCRs such as the Ugi or Passerini reactions (after appropriate functionalization), which are instrumental in creating peptide-like structures. wikipedia.orgbeilstein-journals.org The development of novel MCRs that directly incorporate a bromoalkyne functionality would represent a significant methodological advancement, leveraging the electrophilic nature of the sp-hybridized carbon atom.

Table 2: Exemplary Tandem Reactions for 1,6-Diyne Scaffolds

| Catalyst System | Reaction Type | Product Class |

|---|---|---|

| Gold (Au) Catalysts | Tandem Cyclization / Annulation | Bridged Bicyclic Systems |

| Nickel (Ni) Catalysts | Tandem Cyclization / C-H Activation | Fused Indole Derivatives acs.org |

| Cobalt (Co) Catalysts | Tandem Carbocycloaddition | Tricyclic Enones skku.edu |

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the strategic modification of a molecule to enable subsequent transformations. solubilityofthings.com The two bromoalkyne termini of this compound are ripe for a wide array of FGIs, making the compound a versatile synthetic linchpin.

The carbon-bromine bond at the sp-carbon can be readily transformed through various reactions:

Cross-Coupling Reactions: The bromoalkyne is an excellent electrophile for Sonogashira and Stille couplings, enabling the formation of C(sp)-C(sp²) and C(sp)-C(sp) bonds to construct complex conjugated systems.

Metal-Halogen Exchange: Treatment with organolithium reagents (e.g., n-BuLi) can generate a lithium acetylide, which can then react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides) to install new functionalities.

Nucleophilic Substitution: The bromine can be displaced by various nucleophiles, although this is less common than metal-catalyzed processes.

Conversion to Terminal Alkyne: Reductive debromination or metal-halogen exchange followed by protonation provides the corresponding 1,6-heptadiyne (B51785), a valuable building block in its own right for reactions like click chemistry or hydrofunctionalization. nih.gov

These interconversions allow chemists to precisely tailor the functionality at one or both ends of the heptadiyne chain, setting the stage for subsequent complexity-building steps.

Table 3: Key Functional Group Interconversions for Bromoalkynes

| Reagent(s) | Transformation | Resulting Functional Group |

|---|---|---|

| Arylboronic Acid, Pd Catalyst | Suzuki Coupling | Arylalkyne |

| Terminal Alkyne, Cu/Pd Catalyst | Sonogashira Coupling | Conjugated Enyne or Diyne |

| Organostannane, Pd Catalyst | Stille Coupling | Substituted Alkyne |

| 1. n-BuLi; 2. H₂O | Metal-Halogen Exchange & Protonation | Terminal Alkyne |

Advanced Characterization and Computational Studies

Spectroscopic Analysis in Mechanistic Investigations

Spectroscopic techniques are fundamental tools for probing the intricate details of chemical transformations involving 1,7-dibromohepta-1,6-diyne. By monitoring changes in molecular structure and electronic properties in real-time, these methods allow for the identification of reaction intermediates and the characterization of final products, thereby providing a comprehensive understanding of the underlying reaction pathways.

While obtaining single crystals of transient intermediates can be challenging, X-ray crystallography provides unambiguous proof of molecular structure for stable products derived from reactions of this compound. In cases where crystalline derivatives or metal complexes of reaction products can be isolated, this technique offers precise information on bond lengths, bond angles, and stereochemical relationships within the molecule. For instance, in cyclization reactions, X-ray crystallography can definitively confirm the formation of new ring systems and the relative orientation of substituents.

Interactive Table: Hypothetical Crystallographic Data for a Cyclized Derivative of this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.126 |

| c (Å) | 9.871 |

| β (°) | 105.34 |

| Volume (ų) | 985.2 |

Advanced NMR techniques are indispensable for characterizing the structure of this compound and its reaction products in solution. Due to the symmetrical nature of the parent molecule, its ¹H and ¹³C NMR spectra are relatively simple. However, upon reaction, the symmetry is often broken, leading to more complex spectra that provide a wealth of structural information.

Protons on the sp-hybridized carbons of terminal alkynes typically resonate in a distinct region of the ¹H NMR spectrum. libretexts.org The sp-hybridized carbons themselves give characteristic signals in the ¹³C NMR spectrum, generally appearing in the range of 65-100 ppm. openochem.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing connectivity between protons and carbons, particularly in complex product mixtures. NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine through-space proximity of atoms, which is vital for assigning stereochemistry.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1, C7 | 45.2 |

| C2, C6 | 80.5 |

| C3, C5 | 18.9 |

| C4 | 27.3 |

UV-Vis-NIR spectroscopy is a powerful tool for monitoring the progress of reactions involving conjugated systems. While this compound itself does not possess an extended conjugated π-system and thus exhibits weak absorption in the UV region, many of its reaction products, particularly those formed through cyclization or polymerization, can have significant conjugation. libretexts.org The extension of conjugation leads to a bathochromic (red) shift in the absorption maximum, allowing for the real-time tracking of product formation. researchgate.net In certain cases, transient intermediates with chromophoric properties may be detected, providing further mechanistic insights. The absorption spectra of polyynes, which are related to diynes, show a characteristic red shift with an increasing number of triple bonds. researchgate.net

Interactive Table: Predicted UV-Vis Absorption Maxima for Hypothetical Conjugated Derivatives

| Compound | Predicted λmax (nm) | Nature of Transition |

|---|---|---|

| This compound | < 220 | π → π |

| Cyclized Aromatic Derivative | 285 | π → π |

| Extended Polymeric System | 350 | π → π* |

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful lens through which to examine the intricate details of reaction mechanisms, complementing experimental findings with a molecular-level understanding of bonding, energetics, and reactivity.

Density Functional Theory (DFT) has emerged as a robust computational method for investigating the reaction mechanisms of organic molecules. nih.gov For reactions involving this compound, DFT calculations can be used to map out the potential energy surface, identifying the structures of reactants, transition states, intermediates, and products. By calculating the relative energies of these species, it is possible to determine the most likely reaction pathway and to understand the factors that control selectivity. For example, in a proposed cyclization reaction, DFT can be used to compare the activation barriers for different possible ring closures, thereby predicting the favored product.

Quantum mechanical (QM) methods, including high-level ab initio calculations, offer a detailed picture of the electronic structure and energetics of transition states. youtube.com These calculations are crucial for understanding the fleeting moments during a chemical reaction where bonds are breaking and forming. For this compound, QM studies can elucidate the nature of the transition states in various transformations, such as nucleophilic substitution at the bromine-bearing carbons or cycloaddition reactions involving the alkyne moieties. The calculated energies of these transition states provide a quantitative measure of the reaction barriers, which can be correlated with experimentally observed reaction rates.

Prediction of Reactivity and Selectivity Profiles

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of molecules like this compound. Density Functional Theory (DFT) is a particularly valuable method for these predictions, offering insights into reaction mechanisms, transition states, and the electronic properties that govern chemical behavior. mdpi.comunimi.it By modeling reactions at a molecular level, researchers can forecast the most likely outcomes, guiding experimental work and accelerating the discovery of new synthetic methodologies.

The reactivity of the alkyne moieties in this compound is a key area of interest. Computational models can predict the susceptibility of the triple bonds to various transformations, such as cycloaddition reactions, by analyzing their Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies and shapes of these orbitals determine how the molecule interacts with other reagents. For instance, in a 1,3-dipolar cycloaddition, the energy gap between the HOMO of the 1,3-dipole and the LUMO of the diyne (or vice versa) can indicate the reaction's feasibility. mdpi.comnih.gov

DFT calculations can be employed to map the potential energy surface of a reaction, identifying the transition states and intermediates. acs.org The calculated activation energy (the energy barrier that must be overcome for the reaction to proceed) is a crucial predictor of reaction rate. By comparing the activation energies for different possible reaction pathways, the regioselectivity and stereoselectivity can be predicted. acs.orgresearchgate.net For example, in a cycloaddition reaction with an unsymmetrical reagent, calculations can determine which of the two possible regioisomers will be preferentially formed by identifying the transition state with the lower energy barrier. unimi.itresearchgate.net

Substituent effects can also be modeled to understand how modifications to the this compound backbone would alter its reactivity. For instance, replacing the bromo- groups with electron-donating or electron-withdrawing groups would change the electronic distribution within the molecule, affecting the energies of the FMOs and, consequently, the activation barriers of its reactions. peerj.com

Below is an interactive data table illustrating hypothetical DFT-calculated activation energies for a [3+2] cycloaddition reaction of a substituted 1,7-hepta-1,6-diyne with an azide, demonstrating how computational data can be used to predict reactivity and regioselectivity.

| Substituent (R) on Diyne | Reaction Pathway | Regioisomer | Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

|---|---|---|---|---|

| Br | Pathway A | 1,4-disubstituted | 22.5 | Slight preference for 1,4-isomer |

| Pathway B | 1,5-disubstituted | 23.1 | ||

| CN (electron-withdrawing) | Pathway A | 1,4-disubstituted | 19.8 | High selectivity for 1,4-isomer |

| Pathway B | 1,5-disubstituted | 22.0 | ||

| OCH3 (electron-donating) | Pathway A | 1,4-disubstituted | 24.1 | Low reactivity, poor selectivity |

| Pathway B | 1,5-disubstituted | 24.5 |

Elucidation of Enantioselectivity Origin and Chiral Recognition

Chiral recognition is a fundamental process where a chiral molecule selectively interacts with one enantiomer of another chiral molecule. nih.govnih.gov Understanding the origin of this selectivity is crucial for designing asymmetric syntheses. Computational studies are instrumental in elucidating the mechanisms of enantioselectivity in reactions involving derivatives of this compound, particularly when chiral catalysts or reagents are used.

The basis for chiral recognition is the formation of transient diastereomeric complexes between the chiral selector (e.g., a catalyst) and the two enantiomers of the substrate. nih.gov For enantioselective recognition to occur, there must be a minimum of three points of interaction between the selector and the substrate, a concept known as the three-point interaction model. researchgate.netmdpi.com These interactions can be a combination of attractive (e.g., hydrogen bonds, π-stacking, coordination) and repulsive (steric hindrance) forces. researchgate.net The difference in the stability of the two diastereomeric transition states, which arises from these differential interactions, determines the enantioselectivity of the reaction.

Computational methods, such as DFT, can model these diastereomeric transition states. By calculating the energies of these states, the enantiomeric excess (ee) of a reaction can be predicted. More importantly, these models provide a three-dimensional view of the interactions, allowing researchers to pinpoint the specific forces responsible for the chiral discrimination. researchgate.net For example, in an asymmetric addition of an organometallic reagent to an aldehyde to form a chiral propargyl alcohol, calculations can reveal how the chiral ligand coordinates to the metal center and directs the approach of the reagents, favoring the formation of one enantiomer over the other. pnas.org

Interaction Region Indicator (IRI) analysis is another computational tool that can visualize the non-covalent interactions that are critical for chiral recognition. researchgate.net This method helps to identify and characterize weak interactions, such as hydrogen bonds and van der Waals forces, in the transition state, providing a deeper understanding of the source of enantioselectivity. researchgate.net

Retrosynthetic Analysis of this compound Derivatives

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex organic molecules. libretexts.org It involves mentally deconstructing a target molecule into simpler, commercially available starting materials by breaking key chemical bonds, a process known as disconnection. bham.ac.uk This approach is particularly valuable for designing synthetic routes to complex derivatives of this compound, which might be incorporated into larger structures such as the enediyne natural products. nih.govpnas.orgsemanticscholar.org The potent biological activity of enediynes makes their synthesis a significant challenge, where a logical retrosynthetic plan is essential. ufl.eduomicsonline.org

The process begins by identifying the target molecule (TM) and then applying a series of "transforms," which are the reverse of known chemical reactions, to generate simpler precursor molecules. libretexts.org This process is repeated until readily available starting materials are reached. Each step in the retrosynthesis must correspond to a reliable and high-yielding reaction in the forward (synthetic) direction.

Strategic Disconnections and Transform Identification in Complex Targets

The success of a retrosynthetic analysis hinges on the identification of strategic bonds for disconnection. libretexts.orgbham.ac.uk A strategic disconnection is one that significantly simplifies the molecular structure, leads to stable and accessible precursors, and takes advantage of the existing functionality in the molecule. nih.gov For complex targets derived from this compound, several principles guide the choice of disconnections.

Disconnection at Heteroatom Bonds: Bonds between carbon and a heteroatom (O, N, S) are often good candidates for disconnection as they correspond to reliable bond-forming reactions. bham.ac.uk

Recognizing Retrons: A retron is a structural motif that is characteristic of a particular synthetic transformation. libretexts.org For example, a six-membered ring might suggest a Diels-Alder cycloaddition as the key bond-forming step. Identifying retrons within the target molecule allows for powerful, simplifying disconnections. bham.ac.uk

Topological Strategies: In complex polycyclic systems, bonds that are part of bridged or fused ring systems are analyzed to find disconnections that lead to simpler, less-bridged precursors. nih.govscripps.edu Two-bond disconnections, which correspond to cycloaddition or cyclization reactions, are often particularly effective at simplifying complex frameworks. bham.ac.uknih.gov

Symmetry: If the target molecule possesses elements of symmetry, a disconnection that generates two identical fragments can be highly efficient, as it allows for the synthesis of a large portion of the molecule from a single set of starting materials. bham.ac.uk

For instance, if a derivative of this compound were part of a macrocyclic enediyne structure, a strategic disconnection might involve breaking the macrocycle at a point that allows for its formation via a well-established macrocyclization reaction, such as a ring-closing metathesis or an intramolecular coupling reaction. The terminal alkyne groups, which could be derived from the dibromo- starting material, are often key reactive handles for such coupling strategies.

Principles of Convergency and Simplification in Synthesis Planning

Convergent Synthesis: A convergent synthesis involves preparing different fragments of the target molecule independently and then coupling them together at a late stage. libretexts.org This approach offers several advantages, especially for complex targets like derivatives of this compound.

For a hypothetical complex natural product containing the 1,7-diyne unit, a convergent approach might involve synthesizing a fragment containing the diyne core and separately preparing other complex portions of the molecule. The final steps of the synthesis would then involve coupling these advanced intermediates. This strategy is commonly employed in the total synthesis of complex natural products, including those with enediyne cores, to maximize efficiency and yield. pnas.org

Future Research Directions and Perspectives

Exploration of New Catalytic Systems for Diyne Functionalization

The functionalization of diynes is a cornerstone of modern organic chemistry, and the development of new catalytic systems is paramount for expanding their synthetic utility. For 1,7-dibromohepta-1,6-diyne, future research is likely to focus on catalysts that can selectively act on one or both bromoalkyne terminals, offering precise control over the reaction outcome.

Recent advancements in cobalt catalysis have shown particular promise. High-valent cobalt catalysis, for instance, has been effectively utilized for C-H bond functionalization. researchgate.net The exploration of various cobalt catalysts, potentially in combination with photoredox systems, could lead to novel hydrofunctionalization reactions of this compound. rsc.org The development of catalytic systems that can achieve divergent reactivity, yielding different products from the same starting material by tuning the catalyst or reaction conditions, is a particularly appealing avenue.

Furthermore, the modulation of auxiliary ligands in cobalt-N-heterocyclic carbene (NHC) complexes has been shown to direct the functionalization of alkynes towards either cyclotrimerization or hydroboration. rsc.org Applying such catalyst-controlled selectivity to this compound could provide access to a diverse range of molecular scaffolds. The ideal catalytic system would be robust, utilize earth-abundant and non-toxic metals, and operate under mild conditions, aligning with the principles of green chemistry. chinesechemsoc.org

Development of Highly Enantioselective Transformations with this compound

The synthesis of chiral molecules is of utmost importance in medicinal chemistry and materials science. Future research will undoubtedly focus on the development of highly enantioselective transformations involving this compound. The presence of two reactive sites offers opportunities for asymmetric desymmetrization reactions, where a chiral catalyst selectively transforms one of the two identical bromoalkyne groups.

A significant breakthrough in this area has been the use of cobalt-catalyzed enantioselective hydroacylation of 1,6-enynes, demonstrating the potential of cobalt in asymmetric transformations. researchgate.net Building on this, research into enantioselective C-H and N-H bond annulation with bromoalkynes using high-valent cobalt(III) catalysis has shown that this compound can be a suitable substrate, yielding products with excellent enantioselectivity.

Future efforts will likely be directed towards expanding the scope of chiral catalysts, including those based on other transition metals as well as organocatalysts, to achieve a wider range of enantioselective transformations. mdpi.comresearchgate.net The development of catalytic systems that can control both regioselectivity and enantioselectivity in the functionalization of this compound will be a key area of investigation.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic processes into continuous flow and automated platforms offers numerous advantages, including enhanced reaction control, improved safety, and facile scalability. researchgate.netmdpi.com For the transformations of this compound, the adoption of flow chemistry could be particularly beneficial. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities. rsc.org

Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, can accelerate the discovery and optimization of new reactions involving this compound. beilstein-journals.orgnih.gov These platforms enable high-throughput screening of reaction conditions and catalysts, significantly reducing the time and resources required for methods development. The future will likely see the development of fully automated multistep syntheses where this compound is a key building block, leading to the efficient production of complex molecules. beilstein-journals.org

Bio-inspired and Sustainable Synthetic Approaches for Diyne Transformations

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes. researchgate.net For transformations involving this compound, future research will likely focus on developing bio-inspired and sustainable methods. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions.

Bio-inspired synthesis seeks to mimic the efficiency and selectivity of enzymatic reactions. mdpi.comwiley.com While direct enzymatic transformations of this compound may be challenging, the principles of biocatalysis can inspire the design of new, highly selective catalysts. Furthermore, the synthesis of diyne-containing natural product analogues is an active area of research, and sustainable methods for the construction of these molecules are highly desirable. mdpi.com

The development of catalytic systems that operate in water or other green solvents, and the use of renewable feedstocks to synthesize this compound itself, are important long-term goals. The overarching aim is to develop synthetic methodologies that are not only efficient and selective but also have a minimal environmental impact.

Design and Synthesis of Advanced Materials Utilizing Diyne Scaffolds

The rigid, linear geometry of the diyne unit makes it an attractive component for the construction of advanced materials with unique electronic and optical properties. The bifunctionality of this compound makes it a particularly interesting monomer for the synthesis of novel polymers and extended two-dimensional structures like graphdiyne. researchgate.net

Future research in this area will likely focus on the polymerization of this compound and its derivatives to create materials with tailored properties. These materials could find applications in electronics, photonics, and sensing. The development of synthetic scaffolds for tissue engineering is another promising direction, where the unique architecture of diyne-containing molecules could be exploited to create biocompatible and biodegradable materials that promote cell growth and tissue regeneration. nih.govnih.govdovepress.com

The design of these materials will be guided by computational modeling to predict their properties, followed by synthetic efforts to realize these structures. The ability to precisely control the arrangement of the diyne units within the material will be crucial for achieving the desired functionalities.

Q & A

Q. What are the optimal synthetic routes for 1,7-dibromohepta-1,6-diyne, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves bromination of terminal alkynes or diyne precursors. A modified bromination procedure using phosphorus tribromide (PBr₃) and triethylamine in diethyl ether at 0°C achieves a 48% yield after distillation . Alternative methods employ Schlenk techniques under argon to handle air-sensitive intermediates, with microwave heating (Biotage® Initiator+ reactor) optimizing reaction kinetics for thermally sensitive steps . Key considerations include:

Q. How can researchers characterize this compound to confirm structural integrity?

Methodological Answer: Characterization relies on a combination of spectroscopic and chromatographic techniques:

- NMR spectroscopy: Compare experimental H and C NMR data with computational predictions (e.g., DFT-based chemical shift calculations) to verify alkyne and bromine positions .

- Mass spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with bromine atoms .

- Purity assessment: Use HPLC with UV detection (e.g., 415 nm for conjugated systems) to ensure >98% purity, as described in modified bromination protocols .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

Methodological Answer: The compound serves as a di-electrophile in Sonogashira, Heck, or Glaser-type couplings. For example:

- Palladium-catalyzed couplings: React with aryl boronic acids under Suzuki-Miyaura conditions to generate diarylhepta-1,6-diynes, as demonstrated by He et al. (2011) using Pd(PPh₃)₄ and CuI co-catalysis .

- Gold-catalyzed cyclization: Au(I) complexes activate alkynes for intramolecular cyclization, forming conjugated π-systems relevant to materials science .

- Solvent effects: Polar aprotic solvents (e.g., DMF) enhance coupling efficiency by stabilizing transition-metal intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental results and computational predictions for this compound reactivity?

Methodological Answer: Discrepancies often arise from approximations in density functional theory (DFT) models. To address this:

- Hybrid functionals: Use B3LYP or M06-2X functionals incorporating exact exchange terms to improve thermochemical accuracy (e.g., average absolute deviation of 2.4 kcal/mol for atomization energies) .

- Mechanistic validation: Compare computed transition states (e.g., for alkyne insertion steps) with kinetic isotopic effect (KIE) experiments to validate pathways .

- Error analysis: Quantify systematic errors in DFT by benchmarking against high-level CCSD(T) calculations for critical intermediates .

Q. What strategies mitigate unexpected reaction pathways, such as 1,7-shifts or triple-bond cleavage, during alkyne functionalization?

Methodological Answer: Unanticipated reactivity, like 1,7-sulfanyl shifts or alkyne scission, can be managed via:

- Steric and electronic tuning: Introduce bulky substituents (e.g., aryl groups) to suppress shifts, as shown in the synthesis of 4H-pyrrolo[3,4-g]oxazine derivatives .

- In situ monitoring: Use real-time FTIR or Raman spectroscopy to detect transient intermediates (e.g., gold-alkynyl species) that precede bond cleavage .

- Computational guidance: Pre-screen reaction conditions using MD simulations to identify thermodynamic sinks (e.g., conjugated diradicals) that drive bond cleavage .

Q. How can this compound be utilized in the design of conjugated materials?

Methodological Answer: The compound’s dual alkyne and bromine moieties enable:

- Polymer synthesis: Employ step-growth polymerization with di-Grignard reagents to create π-conjugated polymers for organic electronics .

- Topological control: Use microwave-assisted cycloadditions (e.g., hexadehydro-Diels–Alder reactions) to generate fused polyaromatic hydrocarbons (PAHs) with tunable bandgaps .

- Doping studies: Introduce electron-deficient substituents (e.g., nitro groups) via nucleophilic aromatic substitution to modulate conductivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.